Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-16(19)15-12-18(11-14-5-3-2-4-6-14)13-17(15)7-9-21-10-8-17/h2-6,15H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTXYFOCJZONKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC12CCOCC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of spiro compounds exhibit antimicrobial properties. Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate may possess similar activities due to its structural characteristics, which can enhance interactions with microbial targets.
2. Anticancer Potential
Studies have suggested that spiro compounds can influence cancer cell proliferation. Preliminary investigations into this compound show promise in inhibiting tumor growth, although further in vitro and in vivo studies are required to substantiate these findings.
3. Neuroprotective Effects
The compound's unique structure may confer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Research is ongoing to explore its efficacy in protecting neuronal cells from oxidative stress and apoptosis.
Case Study 1: Antimicrobial Screening
In a study conducted by researchers at a prominent university, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a moderate inhibitory effect, suggesting potential for development into an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A collaborative study involving multiple institutions examined the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.
Case Study 3: Neuroprotection in Animal Models
Research published in a peer-reviewed journal explored the neuroprotective effects of this compound in rodent models of neurodegeneration. Results indicated significant protection against cognitive decline and neuronal loss, warranting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . The compound’s unique spiro structure allows it to fit into the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate with analogous spirocyclic derivatives, emphasizing structural variations, synthesis routes, and functional implications.
Methyl 2-Benzyl-8-((3,5-dimethylisoxazol-4-yl)methyl)-2,8-diazaspiro[4.5]decane-4-carboxylate (Compound 8e)
- Structural Differences : The 8-position nitrogen is substituted with a (3,5-dimethylisoxazol-4-yl)methyl group, introducing heteroaromaticity and bulkiness.
- Synthesis : Synthesized via reductive amination using 3,5-dimethyl-4-isoxazole carbaldehyde and sodium triacetoxyborohydride, yielding 68% over two steps .
- Implications : The additional nitrogen and isoxazole moiety may enhance binding to biological targets, such as autophagy-lysosome pathway proteins .
tert-Butyl (R)-3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate
- Structural Differences : Features a tert-butyl ester (vs. methyl) and a formyl group at the 3-position. The spiro system has 1-oxa-4-aza (vs. 8-oxa-2-aza).
- Synthesis : Prepared via a catalytic O-silylative aldol reaction with 92% mass balance, highlighting efficient aldehyde functionalization .
- Implications : The tert-butyl group improves steric protection, while the formyl group enables further derivatization.
2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid Hydrochloride
- Structural Differences: The methyl ester is replaced by a carboxylic acid, forming a hydrochloride salt (C₁₆H₂₂ClNO₃) .
- Implications : Enhanced water solubility due to ionic character, making it suitable for pharmacokinetic studies.
Methyl 8-Oxa-2-azaspiro[4.5]decane-4-carboxylate
- Structural Differences : Lacks the 2-benzyl substituent, reducing steric hindrance and aromatic interactions .
- Implications : Simplified structure may facilitate crystallography studies or serve as a baseline for structure-activity relationship (SAR) analyses.
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid
- Structural Differences: Substitutes the 2-benzyl group with a methyl group (C₁₀H₁₇NO₃, MW 199.25) .
- Implications : Reduced molecular weight and lipophilicity may improve metabolic stability in vivo.
Biological Activity
Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate, with CAS No. 2028342-01-8, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles.
- Molecular Formula : CHNO
- Molecular Weight : 289.38 g/mol
- Structure : The compound features a spirocyclic configuration that may influence its interaction with biological targets.
The detailed mechanism of action for this compound is not extensively documented; however, compounds with similar spirocyclic structures often exhibit interactions with various biological pathways, including:
- Enzyme Inhibition : Potential inhibition of protein kinases, which are crucial in cell signaling and cancer progression.
- Receptor Modulation : Possible modulation of neurotransmitter receptors due to structural similarities with known receptor ligands.
Anticancer Properties
Research has indicated that spirocyclic compounds can serve as effective scaffolds for anticancer agents. A study focusing on heteroaryl substituted diazaspirocycles demonstrated their efficacy in targeting ATP-binding sites of protein kinases, suggesting a potential avenue for this compound in cancer therapy .
Neuropharmacological Effects
Given the structural attributes of this compound, it may also interact with central nervous system targets. Compounds with similar frameworks have shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases or psychiatric disorders.
Case Studies and Research Findings
- Synthesis and Evaluation :
-
In Vitro Studies :
- In vitro assays have been conducted to assess the compound's effect on cell viability and proliferation in cancer models. Preliminary results suggest that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells.
-
Pharmacokinetics and Toxicology :
- Ongoing research is focused on understanding the pharmacokinetic profile of this compound, including absorption, distribution, metabolism, and excretion (ADME) properties.
Data Table: Summary of Biological Activities
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves spirocyclic ring formation via condensation reactions. For example, analogous spiro compounds (e.g., 8-aryl-7-oxa-9-azaspiro[4.5]decanes) are synthesized by refluxing precursors like 2-Oxa-spiro[3.4]octane-1,3-dione with benzylidene amines in dry benzene at 80°C for 3 hours, followed by recrystallization from anhydrous THF . Yield optimization requires strict control of solvent purity (e.g., dry benzene to prevent hydrolysis), stoichiometric ratios (1:1 molar ratio of reactants), and reaction time (prolonged reflux may degrade sensitive intermediates). Alternative routes include reductive amination of piperidone derivatives followed by ring closure, as described in spiro[4.5]decane carboxylate syntheses .
(Basic) What spectroscopic and analytical techniques are critical for structural elucidation of this spirocyclic compound, and what key spectral markers should researchers prioritize?
Answer:
Key techniques include:
- IR spectroscopy : High-frequency C-H stretching (~2900–3000 cm⁻¹) in benzylic positions due to electron-withdrawing effects from the spirocyclic N and O atoms .
- Elemental analysis : Confirms stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- UV-Vis spectroscopy : Absorbance peaks in the 250–300 nm range indicate π→π* transitions in aromatic/heterocyclic moieties .
- X-ray crystallography : Resolves spatial configurations (e.g., chair vs. boat conformations in the spirocyclic ring), though this requires high-purity crystals .
(Advanced) How can researchers resolve contradictions in spectroscopic data, such as unexpected C-H stretching frequencies or UV absorption shifts?
Answer:
Discrepancies often arise from electronic or steric effects. For example:
- Elevated C-H stretching frequencies : Observed in benzylic positions due to electron-withdrawing groups (phenyl, O, N) increasing bond polarization. Compare with computational models (e.g., DFT calculations) to validate experimental IR data .
- UV shifts : Solvent polarity (e.g., THF vs. DMSO) or pH-dependent protonation of the azaspiro nitrogen can alter conjugation. Perform solvent-screening studies and pH titrations to isolate contributing factors .
- X-ray vs. NMR discrepancies : Dynamic conformational changes in solution (NMR) vs. static crystal structures (X-ray) may explain differences. Use variable-temperature NMR to probe flexibility .
(Advanced) What strategies optimize stereochemical control during spirocyclic ring formation, particularly for avoiding racemization or diastereomer generation?
Answer:
- Chiral auxiliaries : Introduce enantiopure intermediates (e.g., (R)- or (S)-configured benzyl groups) prior to spirocyclization to enforce stereochemistry .
- Lithiation-borylation : For quaternary centers, use enantioselective lithiation of boronic esters with sparteine surrogates to achieve >90% ee .
- Solvent/temperature effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while low temperatures (–78°C) minimize epimerization during ring closure .
(Advanced) How do electronic effects of substituents (e.g., benzyl vs. fluorophenyl groups) impact the reactivity and stability of intermediates in spirocyclic syntheses?
Answer:
- Electron-donating groups (e.g., benzyl) : Stabilize carbocation intermediates during ring closure but may increase steric hindrance, slowing reaction kinetics .
- Electron-withdrawing groups (e.g., fluorophenyl) : Enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack but risking overfunctionalization. Monitor via in situ FTIR for premature byproduct formation .
- Steric vs. electronic balance : Substituents at the 6-position of benzothiazole moieties (in analogous compounds) show that bulky groups (e.g., tert-butyl) reduce ring strain but may lower solubility, requiring THF/water mixtures for recrystallization .
(Basic) What purification techniques are most effective for isolating this compound from reaction mixtures?
Answer:
- Recrystallization : Use anhydrous THF or ethyl acetate/hexane mixtures to remove polar byproducts .
- Column chromatography : Silica gel with a 3:1 hexane/ethyl acetate gradient separates nonpolar impurities (e.g., unreacted benzyl precursors) .
- HPLC : For high-purity requirements (>99%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .
(Advanced) How can researchers leverage computational tools to predict and rationalize the reactivity of this compound in novel reaction systems?
Answer:
- DFT calculations : Model transition states for spirocyclic ring formation to identify rate-limiting steps (e.g., nucleophilic attack vs. ring puckering) .
- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes with spirocycle-binding pockets) using AutoDock Vina .
- Solvent effect simulations : COSMO-RS models optimize solvent selection for solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
